molecular formula C40H44KN7O7S2 B12400245 Sulfo-CY3 tetrazine (potassium)

Sulfo-CY3 tetrazine (potassium)

Cat. No.: B12400245
M. Wt: 838.1 g/mol
InChI Key: MOTFTOHZJPRDSY-UHFFFAOYSA-M
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Description

Sulfo-CY3 tetrazine (potassium) is a derivative of sulfo-Cyanine3, a fluorescent dye. This compound contains a methyltetrazine moiety, which allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups . This property makes it highly valuable for labeling and imaging applications in biological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-CY3 tetrazine (potassium) is synthesized through a series of chemical reactions involving the introduction of a tetrazine group into the sulfo-Cyanine3 structure. The synthesis typically involves the following steps:

    Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine chain and the attachment of sulfonate groups to enhance water solubility.

    Introduction of the Tetrazine Group: The tetrazine group is introduced through a reaction with a suitable tetrazine precursor, such as a hydrazine derivative.

Industrial Production Methods

Industrial production of sulfo-CY3 tetrazine (potassium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulfo-CY3 tetrazine (potassium) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction involves the tetrazine group reacting with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts .

Common Reagents and Conditions

    Reagents: Trans-cyclooctene (TCO) or other strained alkenes/alkynes.

    Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature and physiological pH.

Major Products

The major products of the iEDDA reaction are stable adducts formed between the tetrazine group of sulfo-CY3 tetrazine (potassium) and the TCO group. These adducts are often used for labeling and imaging purposes in various research applications .

Scientific Research Applications

Sulfo-CY3 tetrazine (potassium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfo-CY3 tetrazine (potassium) involves its participation in the inverse electron demand Diels-Alder reaction (iEDDA). The tetrazine group reacts with strained alkenes or alkynes, such as trans-cyclooctene (TCO), to form stable adducts. This reaction is highly specific and rapid, making it ideal for labeling and imaging applications. The fluorescence properties of the sulfo-Cyanine3 moiety are retained, allowing for the visualization of the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-CY3 tetrazine (potassium) is unique due to its specific excitation and emission wavelengths (Ex=548 nm, Em=563 nm), which make it suitable for applications requiring green fluorescence. Its high water solubility and rapid reaction kinetics with TCO groups further enhance its utility in various research fields .

Properties

Molecular Formula

C40H44KN7O7S2

Molecular Weight

838.1 g/mol

IUPAC Name

potassium;(2E)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1

InChI Key

MOTFTOHZJPRDSY-UHFFFAOYSA-M

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+]

Origin of Product

United States

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